molecular formula C17H17ClN2O3 B5130117 N-(4-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide

N-(4-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide

Cat. No. B5130117
M. Wt: 332.8 g/mol
InChI Key: YCRCKIMAJAEZSN-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide, also known as CME, is a chemical compound that has gained attention in the scientific community due to its potential use in cancer research.

Mechanism of Action

The exact mechanism of action of N-(4-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide is not fully understood. However, it is thought to inhibit the activity of certain enzymes that are involved in cell proliferation and survival pathways. N-(4-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has also been found to disrupt the mitochondrial membrane potential, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has been found to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. It has also been found to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially safer and more effective treatment option compared to traditional chemotherapy drugs. However, one limitation is the lack of clinical trials conducted on N-(4-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide, which limits its potential use in human cancer therapy.

Future Directions

There are several future directions for N-(4-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide research. One direction is to conduct further preclinical studies to determine its safety and efficacy in animal models. Another direction is to investigate the potential use of N-(4-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide in combination with other anti-cancer drugs to enhance its therapeutic effects. Additionally, more research is needed to fully understand the mechanism of action of N-(4-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide and its potential use in cancer therapy.
In conclusion, N-(4-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide is a promising chemical compound that has shown potential for use in cancer research. Its ability to selectively target cancer cells while sparing normal cells makes it a potentially safer and more effective treatment option. Further research is needed to fully understand its mechanism of action and potential use in cancer therapy.

Synthesis Methods

N-(4-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-2-methylaniline with 4-methoxybenzyl chloride to form an intermediate compound. This intermediate compound is then reacted with ethylenediamine to produce N-(4-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has been found to exhibit anti-cancer properties in various in vitro and in vivo studies. It has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer cells. N-(4-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N'-(4-chloro-2-methylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-11-9-13(18)5-8-15(11)20-17(22)16(21)19-10-12-3-6-14(23-2)7-4-12/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRCKIMAJAEZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chloro-2-methylphenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide

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